molecular formula C15H12ClNO4 B5012541 3-chloro-2-[(phenoxyacetyl)amino]benzoic acid

3-chloro-2-[(phenoxyacetyl)amino]benzoic acid

Cat. No. B5012541
M. Wt: 305.71 g/mol
InChI Key: ZBTBSBXHCZTSEV-UHFFFAOYSA-N
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Description

"3-chloro-2-[(phenoxyacetyl)amino]benzoic acid" belongs to a class of compounds known for their physiological and potentially pharmacological activities. Research on similar compounds, such as chloro- and methyl-substituted phenoxyacetic and benzoic acids, has shown their significance in various biological and chemical applications, highlighting the relevance of studying their properties and reactions (Pybus, Smith, Wain, & Wightman, 1959).

Synthesis Analysis

The synthesis of similar derivatives, such as 2‐{[(phenoxy or phenyl)acetyl]amino}benzoic acid derivatives, involves reactions between (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives, yielding about 50% efficiency. This method suggests a pathway for synthesizing "this compound" by adjusting the precursors and conditions accordingly (Daidone, Plescia, Bajardi, & Schillaci, 1995).

Molecular Structure Analysis

Analyzing the molecular structure of closely related compounds, such as 2, 4, 6-Tribromo-3-hydroxybenzoic acid and others, provides insights into the expected molecular geometry, electronic distribution, and potential reactive sites of "this compound." Techniques like IR, 1H NMR, and 13C NMR are crucial for characterizing these aspects, ensuring a comprehensive understanding of its molecular structure (Yu-chuan, 2012).

Safety and Hazards

The compound “3-chloro-2-[(phenoxyacetyl)amino]benzoic acid” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-12-8-4-7-11(15(19)20)14(12)17-13(18)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTBSBXHCZTSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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